4-Fluoro-N-(2-methylpropyl)aniline
Overview
Description
4-Fluoro-N-(2-methylpropyl)aniline is an organic compound with the molecular formula C10H14FN. It is a derivative of aniline, where the hydrogen atom at the para position of the benzene ring is replaced by a fluorine atom, and the amino group is substituted with a 2-methylpropyl group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-(2-methylpropyl)aniline can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of fluorobenzene followed by a Clemmensen reduction to introduce the 2-methylpropyl group . The reaction conditions typically involve the use of aluminum chloride (AlCl3) as a catalyst for the acylation step and zinc amalgam in hydrochloric acid for the reduction step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-(2-methylpropyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions include nitroaniline derivatives, substituted anilines, and various fluorinated aromatic compounds.
Scientific Research Applications
4-Fluoro-N-(2-methylpropyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a building block for active pharmaceutical ingredients (APIs).
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-(2-methylpropyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its target, while the 2-methylpropyl group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: Similar structure but lacks the 2-methylpropyl group.
4-Chloro-N-(2-methylpropyl)aniline: Similar structure with a chlorine atom instead of fluorine.
4-Bromo-N-(2-methylpropyl)aniline: Similar structure with a bromine atom instead of fluorine.
Uniqueness
4-Fluoro-N-(2-methylpropyl)aniline is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro and bromo analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound in various research and industrial applications.
Biological Activity
4-Fluoro-N-(2-methylpropyl)aniline is an organic compound characterized by a fluorine atom and a branched alkyl group (2-methylpropyl) attached to an aniline structure. This compound is part of the fluoroaniline family, which is known for its diverse reactivity and potential applications in medicinal chemistry, materials science, and agricultural chemistry.
- Molecular Formula : C10H14FN
- Molecular Weight : 167.22 g/mol
- Structure : The compound features a benzene ring with a fluorine atom at the para position relative to the amine group, along with a branched alkyl chain attached to the nitrogen atom.
The biological activity of this compound is influenced by its molecular structure, particularly the presence of the fluorine atom and the 2-methylpropyl substituent. These features enhance lipophilicity, which may improve membrane permeability and binding affinity to various biological targets such as enzymes and receptors.
- Lipophilicity : The fluorine atom increases the compound's lipophilicity, potentially enhancing its ability to penetrate biological membranes.
- Binding Affinity : The steric hindrance provided by the 2-methylpropyl group may influence its interaction with target proteins, affecting pharmacological properties.
Pharmacological Potential
Research indicates that fluoroaniline derivatives often display significant biological activity, making them candidates for drug development. Specifically, this compound has been suggested for exploration in:
- Anticancer Research : Its structural analogs have shown promise in targeting mutated forms of the epidermal growth factor receptor (EGFR), which is implicated in various cancers .
- Antimicrobial Activity : Similar compounds have been evaluated for their antimicrobial properties, suggesting potential applications in treating infections.
Agricultural Applications
The unique structure of this compound suggests potential herbicidal or fungicidal activities due to the presence of fluorine and a substituted amine. Further research could elucidate its efficacy against plant pathogens and its impact on crop yields.
Table 1: Summary of Biological Activities of Fluoroanilines
Detailed Research Findings
- Anticancer Activity : A study demonstrated that certain fluoroanilines can inhibit cancer cell proliferation through targeted interactions with mutated EGFR variants, suggesting that this compound might exhibit similar properties .
- Microbial Toxicity : Research has indicated that fluoroanilines can affect soil microbial communities, raising concerns about their environmental impact when used as pesticides .
- Pharmacological Studies : Investigations into structure-activity relationships (SAR) have shown that modifications in substituent groups significantly influence biological activity, warranting further studies on this compound .
Properties
IUPAC Name |
4-fluoro-N-(2-methylpropyl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,8,12H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTNIJUJUKUAEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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